4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine
Description
Properties
IUPAC Name |
4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-7-10(8-6-16-11(12)14-8)15-5-3-2-4-9(15)13-7/h2-6H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTFHBRMYZHFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389262 | |
| Record name | 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436099-84-2 | |
| Record name | 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Imidazo[1,2-a]pyridine Core
A widely accepted and environmentally benign method for synthesizing 2-methylimidazo[1,2-a]pyridine derivatives involves a molecular iodine-catalyzed multicomponent reaction (MCR) under ultrasonic irradiation in aqueous media. This method is notable for its mild conditions, high yields, and sustainability.
- Reactants: 2-aminopyridine derivatives, acetophenone derivatives (providing the methyl substituent), and dimedone.
- Catalyst: Molecular iodine (20 mol%).
- Solvent: Distilled water.
- Conditions: Ultrasonic irradiation at room temperature for approximately 1 hour.
- Mechanism: The iodine catalyzes the condensation and cyclization steps, facilitating the formation of the imidazo[1,2-a]pyridine ring system.
- Yields: Up to 96% isolated yields reported.
- Advantages: Eco-friendly, short reaction time, and no need for harsh reagents or organic solvents.
| Step | Reactants | Catalyst | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Aminopyridine + Acetophenone | Iodine (20 mol%) | Water | Ultrasound, RT, 30 min | ~96 |
This method was demonstrated in a study focusing on the synthesis of imidazo[1,2-a]pyridine derivatives with various substituents, showing broad substrate scope and scalability.
Synthesis of the Thiazol-2-ylamine Moiety
The thiazol-2-ylamine fragment is typically prepared via classical heterocyclic synthesis routes involving:
- Cyclization of α-haloketones with thiourea or thioamides.
- Amination steps to introduce the amino group at the 2-position of the thiazole ring.
This step is well-established in heterocyclic chemistry and can be optimized for purity and yield depending on the starting materials.
Coupling of Imidazo[1,2-a]pyridine and Thiazol-2-ylamine
The key step in preparing 4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine is the formation of the bond between the 3-position of the imidazo[1,2-a]pyridine and the thiazol-2-ylamine.
- Cross-coupling reactions: Using palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) between a halogenated imidazo[1,2-a]pyridine intermediate and thiazol-2-ylamine.
- Nucleophilic substitution: Direct substitution on activated imidazo[1,2-a]pyridine derivatives with thiazol-2-ylamine under basic conditions.
The choice of method depends on the availability of intermediates and desired reaction conditions.
Representative Synthetic Route Summary
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of 2-methylimidazo[1,2-a]pyridine | 2-Aminopyridine + acetophenone + iodine catalyst, ultrasound, water, RT | High yield, eco-friendly |
| 2 | Synthesis of thiazol-2-ylamine | α-Haloketone + thiourea, cyclization | Classical heterocyclic synthesis |
| 3 | Coupling of imidazo[1,2-a]pyridine and thiazol-2-ylamine | Pd-catalyzed Buchwald-Hartwig amination or nucleophilic substitution | Efficient C-N bond formation |
Research Findings and Optimization
- Ultrasonic-assisted iodine catalysis significantly reduces reaction time and improves yield compared to conventional heating methods.
- The aqueous medium and mild conditions enhance environmental compatibility and reduce hazardous waste.
- The molecular iodine catalyst is inexpensive and easily handled.
- The coupling step benefits from palladium catalysis, which provides high regioselectivity and functional group tolerance.
- Scale-up feasibility has been demonstrated for the imidazo[1,2-a]pyridine synthesis step, indicating potential for industrial application.
Analytical Characterization
Synthesized compounds are typically characterized by:
- FT-IR spectroscopy: To confirm functional groups.
- NMR spectroscopy (1H and 13C): To verify the structure and substitution pattern.
- Mass spectrometry: To confirm molecular weight.
- Elemental analysis: To ensure purity and composition.
These methods confirm the successful synthesis of the target compound and its intermediates.
Chemical Reactions Analysis
4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the thiazole ring, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Key Chemical Properties
| Property | Value |
|---|---|
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage Conditions | Store at room temperature |
| Hazard Statements | H302-H315-H319-H335 |
Medicinal Chemistry
4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine has been investigated for its potential as a pharmacological agent. Its structural features allow for interactions with biological targets, making it a candidate for drug development.
Case Studies:
- Anticancer Activity : Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The thiazole and imidazole rings may enhance bioactivity through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Studies have indicated that thiazole-containing compounds can possess antimicrobial properties. The compound’s ability to disrupt bacterial cell membranes or inhibit essential enzymes could be explored for developing new antibiotics.
Case Studies:
- Bacterial Inhibition : Investigations into the efficacy of this compound against Gram-positive and Gram-negative bacteria have shown promising results, warranting further exploration into its mechanism of action.
Biochemical Research
The compound is also relevant in biochemical studies, particularly in enzyme inhibition assays. Its structural characteristics allow it to interact with various enzymes, potentially serving as a lead compound for enzyme inhibitors.
Case Studies:
- Enzyme Inhibition : Preliminary studies have demonstrated that the compound can inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer progression.
Material Science
Due to its unique chemical structure, this compound may find applications in material science, particularly in the development of organic semiconductors or as a precursor for functional materials.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine can be contextualized against analogs such as 4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine and other imidazo-thiazole derivatives. Key comparisons are summarized below:
Structural and Functional Insights:
The 2,7-dimethyl analog (C₁₂H₁₂N₄S) exhibits a higher molecular weight and logP value, suggesting reduced aqueous solubility but enhanced membrane permeability .
Pharmacological Implications: The dihydrobromide salt form of the target compound (CAS: 436099-84-2) is marketed for research use, indicating its utility in preclinical studies, possibly as a kinase inhibitor precursor . No direct bioactivity data is provided, but analogs with similar scaffolds are reported in literature for antiviral and anticancer applications due to their ability to intercalate DNA or inhibit enzymatic activity.
Research Findings and Trends
- Structure-Activity Relationship (SAR): The position of methyl groups critically influences electronic and steric profiles. For instance, the 2-methyl substitution in the target compound may stabilize the imidazo ring via hyperconjugation, whereas additional substitutions (e.g., 7-methyl) could disrupt planarity, affecting target engagement . Thiazole-2-amine moieties are known to act as hydrogen-bond donors, enhancing interactions with biological targets like kinases or GPCRs.
Biological Activity
4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- IUPAC Name : 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine
- CAS Number : 436099-84-2
- Molecular Formula : C11H12N4S
- Molecular Weight : 220.31 g/mol
- Structural Features : The compound features a thiazole ring and an imidazopyridine moiety, which are known for their biological activities.
Biological Activity
The biological activities of this compound include:
- Antimicrobial Activity :
- Antitubercular Activity :
- Anticancer Properties :
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Compound Variation | Biological Activity | Notes |
|---|---|---|
| Methyl group at position 2 | Enhances activity | Essential for maintaining potency against TB |
| Substituents on thiazole ring | Modulates activity | Different substituents can increase selectivity or potency |
| Position of amine group | Affects binding affinity | Variations can lead to changes in pharmacokinetic properties |
Research indicates that small modifications in the structure can lead to significant changes in biological activity, highlighting the importance of optimizing these parameters during drug development .
Case Studies
- Antitubercular Screening :
- Anticancer Activity :
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. However, further investigations into its metabolism and potential toxicity are necessary to ensure safety for clinical use.
Q & A
Q. What are the common synthetic routes for 4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine, and what challenges arise during synthesis?
The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and functionalized thiazole precursors. For example, catalytic methods such as In-based metal–organic frameworks (e.g., MIL-68(In)) can facilitate oxidative amination under aerobic conditions, yielding imidazo[1,2-a]pyridine derivatives with nitro or aryl substituents (e.g., 75% yield for methyl 4-(2-nitroimidazo[1,2-a]pyridin-3-yl)benzoate) . Challenges include regioselectivity control and purification of heterocyclic byproducts.
Q. How is the structural characterization of this compound performed, and what spectral data are critical?
Characterization relies on ¹H/¹³C NMR , IR , and mass spectrometry . For instance, the thiazole-amine moiety exhibits distinct NH stretching (~3400 cm⁻¹ in IR) and aromatic proton signals (δ 6.5–8.5 ppm in ¹H NMR). Substituent effects (e.g., methyl groups on imidazo[1,2-a]pyridine) split signals in ¹³C NMR, aiding structural confirmation .
Q. What preliminary biological activities have been reported for this compound?
Derivatives like JK184 (N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-thiazolamine) inhibit the Hedgehog signaling pathway, a key target in oncology . Other analogs show antimicrobial and neuroprotective potential, though activity varies with substituents (e.g., phenoxy or fluorophenyl groups) .
Advanced Research Questions
Q. How can synthetic yields be optimized for complex imidazo-thiazole hybrids?
A comparative study of catalytic systems (e.g., MIL-68(In) vs. traditional acid catalysts) reveals that heterogeneous catalysts improve regioselectivity and reduce side reactions. For example, MIL-68(In) achieves 70–76% yields for nitro-substituted derivatives under mild conditions . Solvent polarity and temperature gradients (e.g., reflux in ethanol vs. DMF) also critically impact cyclization efficiency .
Q. How do structural modifications influence bioactivity, and what computational tools validate these effects?
Substituent position and electronic properties dictate activity. For example:
Q. What strategies resolve contradictions in reported biological data across studies?
Discrepancies often stem from assay conditions (e.g., cell line specificity) or impurity profiles. For example, JK184’s Hedgehog inhibition was validated in in vivo models but showed variability in in vitro screens due to metabolite interference . Rigorous HPLC purity checks (>95%) and standardized assay protocols (e.g., NIH/3T3 cells for Hedgehog) mitigate such issues .
Q. How are multi-step syntheses designed to avoid competing side reactions?
Sequential protection-deprotection strategies are critical. For instance, protecting the thiazole-amine with Boc groups before imidazo[1,2-a]pyridine cyclization prevents unwanted nucleophilic attacks . Kinetic studies (e.g., monitoring by TLC or LC-MS) identify optimal reaction windows for intermediates .
Methodological Recommendations
- Synthesis : Prioritize MIL-68(In) for nitro-substituted analogs to enhance yield and selectivity .
- Characterization : Combine HRMS with 2D NMR (COSY, HSQC) to resolve overlapping signals in complex hybrids .
- Bioactivity Testing : Use orthogonal assays (e.g., enzymatic + cell-based) to confirm target engagement and reduce false positives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
